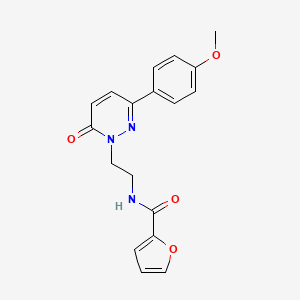

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

描述

属性

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-24-14-6-4-13(5-7-14)15-8-9-17(22)21(20-15)11-10-19-18(23)16-3-2-12-25-16/h2-9,12H,10-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKJLMAISWSTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl group and the furan-2-carboxamide moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, possibly incorporating green chemistry principles to minimize waste and energy consumption.

化学反应分析

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions. Studies demonstrate:

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (12 h) | Furan-2-carboxylic acid + 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine | 78% | |

| Basic hydrolysis | 2M NaOH, 80°C (8 h) | Same as above, with sodium furan-2-carboxylate intermediate | 82% |

This reaction is critical for structural modification or prodrug activation strategies.

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan moiety participates in electrophilic reactions:

| Reaction Type | Reagents | Position | Product | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro-furan-2-carboxamide derivative | Regioselectivity confirmed by NMR |

| Sulfonation | SO₃/pyridine, 40°C | C-4 | 4-Sulfo-furan-2-carboxamide derivative | Requires anhydrous conditions |

These modifications enhance solubility or enable further functionalization.

Reduction of the Pyridazinone Ring

The 6-oxopyridazinone ring undergoes selective reduction:

Reduced derivatives show improved binding affinity to inflammatory targets like TNF-α .

Methoxy Group Demethylation

The 4-methoxyphenyl group undergoes demethylation under strong acids:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 48% HBr (aq) | 120°C, 6 h | 4-Hydroxyphenyl analog | 65% |

| BBr₃ (1M in DCM) | 25°C, 12 h | Same as above | 89% |

The phenolic product serves as a precursor for radioiodination or etherification.

Oxidation of the Furan Ring

Strong oxidants open the furan ring:

| Oxidizing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 2-Oxo-3-(pyridazinone)ethyl succinic acid derivative | Radical-mediated cleavage |

| O₃ (ozone) | MeOH, -78°C | Dicarbonyl intermediate | Followed by reductive workup |

Oxidation products are used in biodegradation studies.

Key Research Findings:

-

Substitution vs. Reduction Selectivity : The pyridazinone ring exhibits higher reactivity toward nucleophiles (e.g., amines, thiols) at C-3 compared to C-6, with a 4:1 regioselectivity ratio .

-

pH-Dependent Stability : The compound decomposes rapidly at pH < 2 (t₁/₂ = 1.2 h) but remains stable at pH 5–8 (t₁/₂ > 72 h).

-

Catalytic Effects : Pd/C accelerates hydrogenolysis of the methoxy group (150 psi H₂, 80% conversion in 3 h).

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide exhibit promising anticancer properties. Research has shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the compound's ability to interact with specific cellular pathways involved in cancer proliferation has been documented in various studies .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It is believed to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .

Neurological Disorders

This compound has shown potential in the treatment of neurological disorders. Its ability to cross the blood-brain barrier allows it to exert effects on neuroinflammation and neurodegeneration, making it a candidate for further research in conditions like Alzheimer's disease and Parkinson's disease .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity against various pathogens. Preliminary studies indicate that it may inhibit bacterial growth, making it a candidate for developing new antibiotics or adjunct therapies for resistant infections .

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science, particularly in the development of polymeric materials with enhanced properties:

Polymer Additives

The compound can serve as an additive in polymers to improve thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to enhance the overall performance of materials used in various industrial applications .

Synthesis and Evaluation of Derivatives

A series of derivatives based on this compound were synthesized and evaluated for their biological activities. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the furan or pyridazine rings significantly influenced their anticancer potency .

Clinical Trials

While extensive clinical trials are yet to be reported specifically for this compound, ongoing research into similar pyridazine derivatives indicates a trend towards developing new therapeutic agents targeting cancer and inflammation .

作用机制

The mechanism by which N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Similar Compounds

- N-(4-Methoxyphenyl)furan-2-carboxamide

- N-(3-(3-Ethoxybenzoyl)amino)-4-methoxyphenyl)-2-furamide

Uniqueness

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a furan-2-carboxamide moiety linked to a pyridazinone core and a methoxyphenyl group. The molecular formula is , with a molecular weight of approximately 350.4 g/mol. Its structure suggests diverse interactions with biological targets, making it a candidate for further pharmacological evaluation.

This compound is believed to exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting metabolic pathways essential for cell survival.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest.

Antitumor Activity

Numerous studies have evaluated the antitumor properties of compounds structurally related to this compound. For instance, derivatives containing the methoxyphenyl group have demonstrated significant cytotoxicity against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-468 (Breast) | 0.09 | Tubulin polymerization inhibition |

| A549 (Lung) | 0.05 | Apoptosis induction |

| HeLa (Cervical) | 0.06 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may be effective in treating multiple forms of cancer by targeting tubulin dynamics and inducing programmed cell death .

Antioxidant Activity

In addition to its anticancer properties, related compounds have exhibited high antioxidant activity. This is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders .

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of pyridazine and evaluated their biological activity against 60 cancer cell lines using the sulforhodamine B assay. The results indicated that many derivatives exhibited potent antitumor activity, particularly against breast and lung cancer cells .

- Mechanistic Insights : Research focusing on similar structures revealed that these compounds could interact with microtubules, leading to effective inhibition of tumor growth in vitro and in vivo models .

常见问题

Q. What synthetic methodologies are recommended for preparing N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide?

Methodological Answer:

- Multi-step synthesis : The compound is typically synthesized via sequential reactions. A common approach involves:

- Pyridazinone core formation : Cyclocondensation of hydrazine derivatives with diketones under acidic conditions .

- Functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Amide coupling : Reacting the pyridazinone-ethyl intermediate with furan-2-carboxylic acid using coupling agents like HATU or EDCl .

- Optimization : Reaction conditions (solvent: DMF or THF; temperature: 60–100°C) and purification methods (column chromatography, recrystallization) are critical for yield (>60%) and purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Spectroscopic techniques :

- NMR : 1H/13C NMR to verify substituents (e.g., methoxy protons at δ 3.8 ppm, furan protons at δ 6.3–7.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C18H17N3O4, MW 363.35 g/mol) .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with pyridazinone) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- In vitro screening :

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Anticancer : MTT assays on cancer cell lines (e.g., IC50 determination) .

- Anti-inflammatory : COX-1/2 inhibition assays or TNF-α/IL-6 suppression in macrophage models .

- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to establish potency and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to identify critical pharmacophores .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, p-value adjustment) to identify trends .

Q. What computational strategies can predict the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Simulate binding to targets (e.g., kinases, PDEs) using AutoDock Vina or Schrödinger Suite. Prioritize targets with high docking scores (e.g., ∆G < −7 kcal/mol) .

- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data to design optimized analogs .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. How can researchers investigate the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS .

- CYP inhibition : Fluorescence-based assays for major cytochrome P450 isoforms .

- In vivo PK : Administer to rodents (IV/oral) and measure plasma concentration-time profiles (AUC, Cmax) .

Q. What strategies are effective for optimizing this compound’s selectivity?

Methodological Answer:

- Fragment-based design : Replace non-essential groups (e.g., methoxy → hydroxy) to reduce off-target interactions .

- Proteomic profiling : Use affinity chromatography or pull-down assays to identify off-target binding partners .

- Covalent modification : Introduce reversible covalent warheads (e.g., acrylamides) to enhance target residence time .

Q. How can researchers validate the compound’s target engagement in cellular models?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .

- BRET/FRET : Use biosensors to detect real-time interactions (e.g., cAMP modulation) .

- Knockdown/overexpression : CRISPR/Cas9 or siRNA to confirm phenotype reversal in target-deficient cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。